![molecular formula C17H28O4 B14746741 (3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
(3S,5S)-[6]-Gingerdiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S)-6-Gingerdiol is a naturally occurring compound found in ginger. It is a type of diarylheptanoid, which are known for their diverse biological activities. This compound is particularly interesting due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-6-Gingerdiol typically involves the extraction from ginger rhizomes followed by purification processes. The synthetic route often includes steps such as hydrolysis and reduction. For instance, one common method involves the hydrolysis of gingerol to produce gingerdiol, followed by reduction to obtain (3S,5S)-6-Gingerdiol.
Industrial Production Methods
Industrial production of (3S,5S)-6-Gingerdiol involves large-scale extraction from ginger using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound. Advanced methods such as supercritical fluid extraction may also be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
(3S,5S)-6-Gingerdiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert gingerdiol into gingerone or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of gingerdiol, as well as substituted derivatives with altered biological activities.
科学的研究の応用
(3S,5S)-6-Gingerdiol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of diarylheptanoids.
Biology: Research has shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: Due to its anti-inflammatory and antioxidant properties, it is being investigated for its potential in treating conditions like arthritis and cardiovascular diseases.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting health and wellness.
作用機序
The mechanism of action of (3S,5S)-6-Gingerdiol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Antioxidant: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Molecular Targets: Key targets include NF-κB, a transcription factor involved in inflammation, and Nrf2, a regulator of antioxidant response.
類似化合物との比較
Similar Compounds
- 6-Gingerol : The precursor to (3S,5S)-6-Gingerdiol, known for its pungent taste and bioactive properties.
- 6-Shogaol : Another bioactive compound in ginger, with similar but more potent anti-inflammatory effects.
- 8-Gingerdiol : A related compound with a longer carbon chain, exhibiting similar biological activities.
Uniqueness
(3S,5S)-6-Gingerdiol is unique due to its specific stereochemistry, which influences its biological activity and potency. Its dual hydroxyl groups also contribute to its strong antioxidant properties, making it a valuable compound for therapeutic research.
特性
分子式 |
C17H28O4 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
(3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol |
InChI |
InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15-/m0/s1 |
InChIキー |
QYXKQNMJTHPKBP-GJZGRUSLSA-N |
異性体SMILES |
CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)OC)O)O |
正規SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


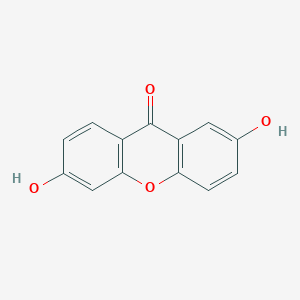
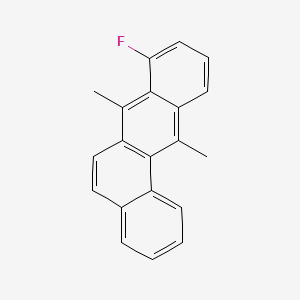
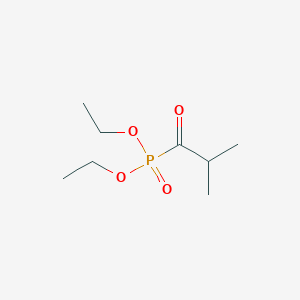
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
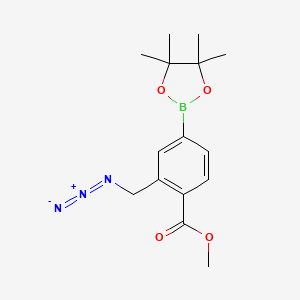
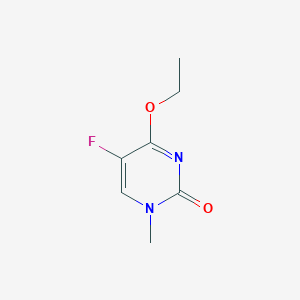
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
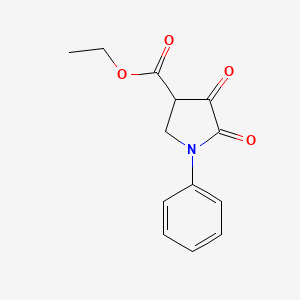
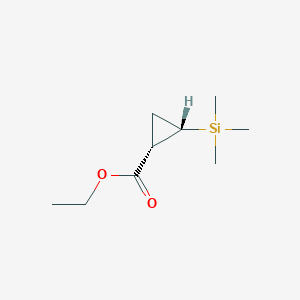
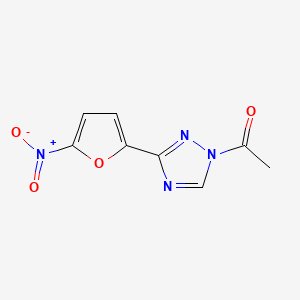
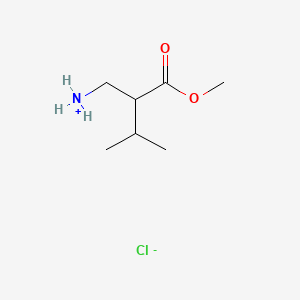
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)
